molecular formula C20H19N3O2S2 B2364145 N-(4-(methylthio)benzyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide CAS No. 1251557-21-7

N-(4-(methylthio)benzyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide

Cat. No.: B2364145
CAS No.: 1251557-21-7
M. Wt: 397.51
InChI Key: GULXYAFKMRKPJN-UHFFFAOYSA-N
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Description

N-(4-(methylthio)benzyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide is a complex organic compound featuring a benzyl group, a thiazinoquinazoline core, and a carboxamide moiety. This compound, due to its intricate structure and functional groups, holds potential in various scientific applications, particularly in medicinal chemistry and pharmacology.

Preparation Methods

  • Synthetic Routes and Reaction Conditions

    • The synthesis typically begins with the preparation of the 4-(methylthio)benzylamine, followed by its reaction with an appropriate isocyanate to form the carboxamide intermediate.

    • The thiazinoquinazoline core is synthesized through a cyclization reaction, which involves the use of a thiol group and an amide or an imine, under controlled conditions involving catalytic amounts of acid or base.

  • Industrial Production Methods

    • Industrial-scale production may employ continuous flow chemistry techniques to optimize yields and reduce reaction times.

    • Use of advanced catalytic systems and optimized solvent conditions to ensure high purity and consistent production rates.

Chemical Reactions Analysis

  • Types of Reactions

    • Oxidation: : The methylthio group can be oxidized to a sulfoxide or sulfone using reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid.

    • Reduction: : The oxo group can be reduced to a hydroxyl group using reagents like lithium aluminum hydride (LiAlH4).

    • Substitution: : Electrophilic aromatic substitution can occur on the benzyl ring, introducing various substituents like nitro or halogen groups.

  • Common Reagents and Conditions

    • Oxidation: Hydrogen peroxide, meta-chloroperoxybenzoic acid.

    • Reduction: Lithium aluminum hydride, sodium borohydride.

    • Substitution: Halogens (Br2, Cl2), nitrating agents (HNO3/H2SO4).

  • Major Products Formed

    • Oxidation yields sulfoxides and sulfones.

    • Reduction leads to alcohol derivatives.

    • Substitution produces halogenated or nitrated derivatives.

Scientific Research Applications

N-(4-(methylthio)benzyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide has several scientific research applications:

  • Chemistry: : Used as a precursor for synthesizing more complex molecules.

  • Biology: : Functions as a potential inhibitor of specific enzymes.

  • Medicine: : Explored for its anti-cancer and anti-inflammatory properties.

  • Industry: : Utilized in the development of novel materials with specific chemical properties.

Comparison with Similar Compounds

Compared to other compounds within the thiazinoquinazoline family, N-(4-(methylthio)benzyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide is unique due to its specific benzyl and methylthio substitutions which could influence its biological activity and specificity.

Similar Compounds

  • Other thiazinoquinazoline derivatives with different substituents.

  • Benzyl-substituted quinazolines with varying functional groups.

  • Compounds like thiazinoquinoline derivatives that share structural similarities but differ in their functional groups.

And there you have it. A detailed journey into the heart of this intriguing compound. Hope this helps to spark some scientific curiosity!

Properties

IUPAC Name

N-[(4-methylsulfanylphenyl)methyl]-6-oxo-3,4-dihydro-2H-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S2/c1-26-15-6-3-13(4-7-15)12-21-18(24)14-5-8-16-17(11-14)22-20-23(19(16)25)9-2-10-27-20/h3-8,11H,2,9-10,12H2,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GULXYAFKMRKPJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N4CCCSC4=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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